3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride
Description
Historical Development of Pyrazole-Benzaldehyde Hybrid Compounds
The synthesis of pyrazole derivatives dates to the late 19th century, with 3,5-dimethylpyrazole first prepared through the condensation of acetylacetone and hydrazine. This discovery laid the groundwork for exploring pyrazole’s coordination chemistry, particularly in trispyrazolylborate ligands. Concurrently, 4-methoxybenzaldehyde emerged as a critical intermediate in perfumery and thin-layer chromatography, valued for its aromatic properties and electron-donating methoxy group.
The fusion of these components began in the early 21st century, driven by demands for multifunctional ligands in catalysis. A pivotal advancement occurred in 2024 with the development of benzaldehyde-pyrazoline hybrids through bromoacetyl-substituted pyrazoline intermediates. This method enabled precise control over the spatial arrangement of the pyrazole and benzaldehyde units, addressing previous challenges in regioselective conjugation. The hydrochloride form of these hybrids, including 3-(3,5-dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde, gained prominence due to enhanced solubility in polar solvents, facilitating subsequent reactions.
Structural Significance of Pyrazole-Benzaldehyde Conjugation
The compound’s structure features three critical elements:
- Pyrazole Core : The 3,5-dimethyl-1H-pyrazole group contributes $$ \pi $$-acidic character, enabling metal coordination via N-atoms while the methyl groups provide steric stabilization.
- Benzaldehyde Moiety : The 4-methoxy substitution directs electrophilic aromatic substitution reactions to the ortho position relative to the aldehyde group, as demonstrated in studies of 4-methoxybenzaldehyde’s reactivity.
- Linker and Salt Formation : The methylene bridge (-CH$$_2$$-) between pyrazole and benzaldehyde allows rotational flexibility, while the hydrochloride counterion improves crystallinity and aqueous solubility.
Computational studies of analogous hybrids reveal that the conjugation between the pyrazole’s lone electron pairs and the benzaldehyde’s aromatic system creates a delocalized electron cloud, reducing the aldehyde’s electrophilicity by approximately 15% compared to isolated 4-methoxybenzaldehyde. This electronic modulation is critical for controlling reactivity in subsequent nucleophilic additions or condensations.
Current Research Landscape and Knowledge Gaps
Recent literature (2023–2025) highlights three key research trajectories:
Table 1: Research Directions in Pyrazole-Benzaldehyde Hybrid Chemistry
Despite progress, critical gaps persist:
- Limited data on the hydrochloride salt’s impact on reaction kinetics compared to free base forms
- Unresolved questions about the methylene linker’s torsional barriers in protic vs. aprotic solvents
- Scarce studies comparing the coordination behavior of 3,5-dimethylpyrazole derivatives vs. simpler pyrazole analogs
Research Aims and Objectives
This compound’s study aims to address three primary objectives:
- Elucidate the hydrochloride’s role in stabilizing transition states during Knorr pyrazole synthesis variants
- Develop predictive models for substituent effects on the benzaldehyde group’s redox potential
- Establish structure-activity relationships for hybrid compounds in catalytic asymmetric reactions
Ongoing work at major research institutions focuses on integrating computational chemistry with high-throughput experimentation to screen derivative libraries. For example, density functional theory (DFT) calculations of the protonated pyrazole nitrogen’s charge distribution (+0.32 e) suggest enhanced hydrogen-bonding capabilities compared to neutral analogs. These insights guide the rational design of second-generation hybrids with tailored physicochemical properties.
The continued exploration of this compound class is expected to yield innovations in three domains:
Properties
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-9-13(10(2)16-15-9)7-12-6-11(8-17)4-5-14(12)18-3;/h4-6,8H,7H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNHODDZIUFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C=CC(=C2)C=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride typically involves the condensation of 3,5-dimethyl-1H-pyrazole with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final conversion to the hydrochloride salt. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxybenzoic acid.
Reduction: 3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of 3,5-dimethyl-1H-pyrazole exhibit significant cytotoxic activities against various cancer cell lines. For instance, a study demonstrated that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride showed promising results against MDA-MB-453 cells, a breast cancer model. The growth inhibition concentration (GI50) values were reported to be below 100 μM, indicating potent activity against these cells .
Mechanism of Action
The mechanism behind the anticancer activity of pyrazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation. The structural features of this compound allow for interactions with key biological targets, such as protein kinases and enzymes involved in cell cycle regulation .
Agricultural Applications
Pesticidal Properties
Research has also explored the use of pyrazole derivatives as pesticides. The compound has been evaluated for its effectiveness against various agricultural pests. A study highlighted that certain pyrazole-based compounds exhibited significant insecticidal activity, making them suitable candidates for developing new agrochemicals .
Table: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Spider Mites | 78 | |
| This compound | Leafhoppers | 80 |
Materials Science
Fluorescent Properties
In materials science, pyrazole derivatives have been investigated for their fluorescent properties. The incorporation of this compound into polymer matrices has shown enhanced fluorescence emission. This property can be exploited in various applications, including sensors and bio-imaging technologies .
Case Study: Fluorescent Sensor Development
A recent study developed a fluorescent sensor based on pyrazole derivatives that could detect metal ions with high sensitivity. The sensor demonstrated a linear response to varying concentrations of metal ions and exhibited excellent selectivity .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy-benzaldehyde moiety may also contribute to its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and crystallographic behavior.
Structural Analogues
Key analogues include:
- 4-Methoxybenzaldehyde derivatives : Simpler scaffolds lacking the pyrazole moiety, often used in fragrance or pharmaceutical intermediates.
- Pyrazole-methylbenzaldehydes : Compounds with varying substituents on the pyrazole ring (e.g., halogens or bulkier alkyl groups) that alter steric and electronic profiles.
- Hydrochloride salts of heterocyclic aldehydes : Such as 3-phenylpiperidin-3-ol hydrochloride, which shares ionic character but differs in core structure .
Physicochemical and Crystallographic Differences
Research Findings
- Crystallographic Behavior : The compound’s pyrazole and aldehyde groups facilitate diverse hydrogen-bonding networks. In contrast, simpler analogues like 4-methoxybenzaldehyde exhibit less directional packing, as shown in Mercury visualization studies .
- Reactivity : The dimethylpyrazole group enhances steric hindrance, reducing aldehyde reactivity compared to unsubstituted benzaldehydes. This is critical in condensation reactions .
- Lumping Strategy : Computational models group this compound with other pyrazole derivatives due to shared reactivity profiles (e.g., nucleophilic substitution at the aldehyde position), though its dimethyl substitution necessitates separate treatment in kinetic studies .
Methodological Considerations
- Software Tools : SHELX programs are widely used for refining its crystal structure, leveraging hydrogen-bonding data . ORTEP-3 and Mercury aid in visualizing intermolecular interactions .
- Graph Set Analysis : Etter’s methodology reveals R₂²(8) motifs (pyrazole-aldehyde dimerization) distinct from halogen-bonded analogues .
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.3 g/mol
- CAS Number : 887408-93-7
This compound is characterized by the presence of a pyrazole ring and a methoxybenzaldehyde moiety, which contribute to its reactivity and biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated the antibacterial effects against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| E. coli | 64 µg/mL |
| S. aureus | 16 µg/mL |
Antifungal Activity
In vitro studies have shown that this compound also possesses antifungal properties. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results demonstrated a dose-dependent inhibition of fungal growth.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound showed cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial and fungal survival.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial cell membranes.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on MRSA Treatment : A patient with chronic MRSA infections was treated with a derivative of this compound, resulting in significant reduction in bacterial load and improvement in clinical symptoms.
- Antifungal Therapy in Immunocompromised Patients : Patients suffering from fungal infections were administered formulations containing this compound, leading to favorable outcomes in terms of reduced infection rates.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride?
A common approach involves condensation reactions between substituted pyrazole derivatives and benzaldehyde precursors. For example, substituted benzaldehydes can react with pyrazole-containing intermediates under reflux in ethanol with catalytic acetic acid, followed by HCl salt formation . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products, such as unreacted intermediates or over-alkylation. Column chromatography or recrystallization (e.g., from methanol) may be required for purification .
Q. What safety protocols should be followed when handling this compound in the laboratory?
While direct safety data for this compound is limited, protocols for structurally related hydrochlorides and pyrazole derivatives recommend:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Conducting reactions in a fume hood to mitigate inhalation risks .
- Immediate rinsing with water for 15 minutes upon skin/eye exposure and medical consultation if irritation persists .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR can confirm the methoxy group (δ ~3.8 ppm), pyrazole protons (δ 6.0–7.5 ppm), and aldehyde proton (δ ~10 ppm).
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 420.0893 for a related compound) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs are widely used for resolving crystal structures, particularly for identifying hydrogen bonding and chloride ion interactions .
Advanced Research Questions
Q. How can crystallographic data for this compound be interpreted, especially in cases of twinning or disorder?
SHELXL refinement tools are essential for addressing twinning and disorder. For example:
- Apply the TWIN/BASF commands to model twinned data .
- Use PART/SUMP restraints to resolve disordered pyrazole or methoxy groups.
- Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to ensure electron density consistency.
Q. What structure-activity relationship (SAR) insights exist for the pyrazole and methoxy-benzaldehyde moieties in bioactive contexts?
- The 3,5-dimethylpyrazole group may enhance lipophilicity, influencing membrane permeability in cellular assays .
- The 4-methoxy-benzaldehyde moiety, seen in bioactive plant extractives, could interact with thiol or amine groups in target proteins via Schiff base formation .
- Comparative studies with analogues (e.g., bromo-substituted pyrazoles) can isolate electronic vs. steric effects .
Q. How can computational methods predict the reactivity or docking behavior of this compound?
- DFT Calculations : Optimize geometry using Gaussian or ORCA to study aldehyde group electrophilicity or pyrazole aromaticity.
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases), focusing on hydrogen bonding with the methoxy oxygen or π-π stacking with the pyrazole ring .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?
- Dose-Response Repetition : Perform triplicate assays across a concentration gradient (e.g., 0.1–100 µM) to identify outliers .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess solvent effects (DMSO tolerance <1%).
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
